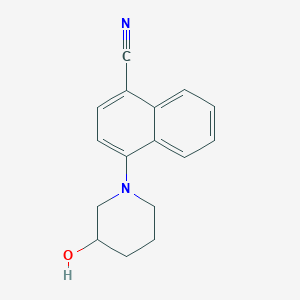

4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile

Description

4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile is a naphthalene-derived compound featuring a nitrile group at the 1-position and a piperidine ring substituted with a hydroxyl group at the 3-position. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

664362-92-9 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4-(3-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C16H16N2O/c17-10-12-7-8-16(15-6-2-1-5-14(12)15)18-9-3-4-13(19)11-18/h1-2,5-8,13,19H,3-4,9,11H2 |

InChI Key |

QHQSLKPHGXTKAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with 3-hydroxypiperidine under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypiperidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Benzonitrile Derivatives

The piperidine ring and benzonitrile/naphthonitrile group are recurring features in compounds with diverse applications. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Aromatic System : The naphthalene core in this compound provides greater π-stacking capability than benzonitrile analogs, which could influence adsorption properties (as seen in 1-naphthylamine-MWCNT hybrids) .

Biological Activity

4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile is a compound that has garnered attention for its significant biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a naphthalene ring system with a piperidine moiety substituted by a hydroxyl group. This configuration is believed to contribute to its biological activity, particularly its interaction with various biological targets.

Antiviral Properties

Research indicates that this compound exhibits potent antiviral activity, particularly against coronaviruses. A study highlighted its effectiveness as an inhibitor of the papain-like protease (PLpro) from the SARS coronavirus (CoV). The compound demonstrated nanomolar potency, with binding affinity attributed to hydrophobic interactions and specific hydrogen bonding patterns within the active site of the enzyme .

Table 1: Inhibitory Potency of this compound Against PLpro

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | <0.15 | SARS-CoV PLpro |

| Analog 1 | 0.58 | SARS-CoV PLpro |

| Analog 2 | 20.4 | SARS-CoV PLpro |

The mechanism through which this compound exerts its antiviral effects involves the inhibition of viral replication by blocking key proteolytic processes necessary for viral maturation. The structural analysis of enzyme-inhibitor complexes revealed conformational changes that facilitate stronger interactions with the inhibitor, enhancing its efficacy .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antiviral Efficacy : In vitro assays demonstrated that the compound effectively inhibited viral replication in cell cultures infected with SARS-CoV, showcasing a significant reduction in viral load compared to untreated controls .

- Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the piperidine and naphthalene components to optimize binding affinity and selectivity. Variants of the compound were synthesized, revealing that specific substitutions could enhance or diminish antiviral activity significantly .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Efficacy : Future studies should investigate the pharmacokinetics and pharmacodynamics of this compound in animal models.

- Broader Spectrum Antiviral Applications : Understanding whether this compound can be effective against other viral pathogens could expand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.